molecular formula C12H13N3O2 B2500882 2-(Cyclopentylamino)-5-nitrobenzonitrile CAS No. 849043-64-7

2-(Cyclopentylamino)-5-nitrobenzonitrile

Cat. No.: B2500882
CAS No.: 849043-64-7
M. Wt: 231.255
InChI Key: HLOOAUXERWJSIU-UHFFFAOYSA-N
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Description

2-(Cyclopentylamino)-5-nitrobenzonitrile is an organic compound that features a cyclopentylamino group attached to a nitrobenzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopentylamino)-5-nitrobenzonitrile typically involves the nitration of benzonitrile followed by the introduction of the cyclopentylamino group. One common method is the nitration of benzonitrile using a mixture of concentrated sulfuric acid and nitric acid to yield 5-nitrobenzonitrile. Subsequently, the nitrobenzonitrile undergoes a nucleophilic substitution reaction with cyclopentylamine under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and amination processes. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopentylamino)-5-nitrobenzonitrile can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming various derivatives.

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 2-(Cyclopentylamino)-5-aminobenzonitrile.

    Substitution: Various substituted benzonitrile derivatives.

    Oxidation: Compounds with additional functional groups such as carboxylic acids or aldehydes.

Scientific Research Applications

2-(Cyclopentylamino)-5-nitrobenzonitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Cyclopentylamino)-5-nitrobenzonitrile involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyclopentylamino group may enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Cyclopentylamino)-5-nitrobenzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its nitro and nitrile groups provide versatile sites for chemical modification, while the cyclopentylamino group enhances its potential interactions with biological targets.

Biological Activity

2-(Cyclopentylamino)-5-nitrobenzonitrile is an organic compound characterized by its unique structural features, including a cyclopentylamino group and a nitrobenzonitrile core. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure

  • Chemical Formula : C12_{12}H12_{12}N4_{4}O2_{2}
  • CAS Number : 849043-64-7

The compound's structure allows for various chemical modifications, which can enhance its biological activity and specificity towards certain molecular targets.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. In vitro studies demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis, leading to cell lysis.

Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including:

  • MiaPaca-2 (pancreatic cancer)
  • BT-474 (breast cancer)

The anticancer mechanism is thought to involve the inhibition of specific kinases associated with cell cycle regulation and apoptosis. For instance, it has been shown to modulate Aurora kinase activity, which is crucial for proper mitotic progression.

Case Studies

  • MiaPaca-2 Tumor Growth Inhibition :
    • Experiment : Mice were treated with this compound at a dose of 10 mg/kg.
    • Results : Significant reduction in tumor volume compared to control groups was observed over a treatment period of 14 days .
  • BT-474 Cell Line Studies :
    • Experiment : The compound was administered at varying doses to assess its cytotoxic effects.
    • Results : A dose-dependent inhibition of cell growth was recorded, with notable apoptosis in treated cells .

The biological activity of this compound can be attributed to several mechanisms:

  • Bioreduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that interact with cellular components.
  • Kinase Inhibition : The compound acts as an inhibitor of key kinases involved in cancer progression, such as Aurora kinases and others implicated in hyperproliferative diseases .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityUnique Features
2-(Cyclopentylamino)thiazol-4(5H)-oneAnticancer, AntioxidantContains thiazole ring
2-(Cyclopentylamino)thieno[3,2-d]pyrimidin-4(3H)-onePhosphodiesterase inhibitorThieno-pyrimidine structure

Uniqueness of this compound

The distinctive combination of functional groups in this compound grants it unique chemical reactivity and biological activity, setting it apart from similar compounds. Its ability to undergo various chemical reactions enhances its potential for further drug development.

Properties

IUPAC Name

2-(cyclopentylamino)-5-nitrobenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c13-8-9-7-11(15(16)17)5-6-12(9)14-10-3-1-2-4-10/h5-7,10,14H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLOOAUXERWJSIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=C(C=C(C=C2)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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